molecular formula C14H9BrN2O B8734056 6-bromo-3-phenylquinazolin-4(3H)-one

6-bromo-3-phenylquinazolin-4(3H)-one

Cat. No.: B8734056
M. Wt: 301.14 g/mol
InChI Key: BXKWNNYSAISENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with a brominated benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. For example, the reaction can be catalyzed by acetic acid and carried out at a temperature of around 100°C.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or ammonia.

Major Products Formed

    Oxidation: Quinazolinone derivatives with various functional groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

Synthesis of 6-Bromo-3-phenylquinazolin-4(3H)-one

The synthesis of this compound typically involves the condensation of appropriate precursors, often utilizing brominated phenyl derivatives and quinazolinone frameworks. For instance, one method involves the reaction of 5-bromoanthranilic acid with acetic anhydride, followed by treatment with anilines under reflux conditions to yield various substituted quinazolinones .

Antimicrobial Activity

Research has demonstrated that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. A study indicated that certain synthesized compounds showed high degrees of inhibition against both bacterial and fungal strains, highlighting their potential as antimicrobial agents .

CompoundAntimicrobial ActivityRemarks
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneHigh against tested bacterial strainsEffective against specific fungal strains as well
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneNotable antibacterial activitySynthesized from benzoxazinone precursor

Anti-inflammatory Effects

Quinazolinone derivatives have been extensively studied for their anti-inflammatory properties. The incorporation of the bromo group enhances the anti-inflammatory activity of these compounds. Experimental results have shown promising effects in reducing inflammation in animal models .

Anticancer Potential

Recent studies have identified this compound as a candidate for anticancer therapy. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, with some derivatives showing potency comparable to established chemotherapeutic agents like Erlotinib .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 6-bromoquinazolinones:

  • Antimicrobial Study : A series of 6-bromo-substituted quinazolinones were synthesized and evaluated for antimicrobial activity. Compounds with methoxy groups showed enhanced efficacy against specific bacterial strains .
  • Anti-inflammatory Research : In a study focusing on anti-inflammatory activities, several derivatives were tested in vivo, showing significant reductions in inflammation markers compared to control groups .
  • Cytotoxicity Assessment : Research on cytotoxic effects revealed that certain 6-bromo derivatives exhibited higher cytotoxicity than standard drugs in vitro, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 6-bromo-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-phenyl-4(3H)-quinazolinone
  • 6-fluoro-3-phenyl-4(3H)-quinazolinone
  • 6-iodo-3-phenyl-4(3H)-quinazolinone

Uniqueness

6-bromo-3-phenylquinazolin-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making it a versatile compound for synthetic and research applications. Additionally, the phenyl group at the 3rd position enhances its stability and potential interactions with biological targets.

Properties

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

6-bromo-3-phenylquinazolin-4-one

InChI

InChI=1S/C14H9BrN2O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H

InChI Key

BXKWNNYSAISENS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-N-phenylbenzamide (2.82 g, 9.7 mmol) and triethyl orthoformate (20 mL) was stirred at 130° C. for 15 h. The reaction mixture was cooled to RT and petroleum ether was added. After filtration, the filtrate was extracted with ethyl acetate (100 mL*3), the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified with silica gel column chromatograph (PE:EtOAc=5:1) to give 6-bromo-3-phenylquinazolin-4(3H)-one (1.5 g, yield: 50%) as white solid. 1H-NMR (CDCl3, 400 MHz) δ 8.50 (d, J=2.4 Hz, 1H), 8.13 (s, 1H), 7.87˜7.90 (m, 1H), 7.65 (d, J=8.8 Hz, 1H), 7.55˜7.58 (m, 2H), 7.51˜7.53 (m, 1H), 7.41˜7.43 (m, 2H). MS (M+H)+:301/303.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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